molecular formula C11H14N2S B8099178 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide CAS No. 885280-08-0

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide

Cat. No.: B8099178
CAS No.: 885280-08-0
M. Wt: 206.31 g/mol
InChI Key: WIAIIRVFYYIMRG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide is a chemical compound with the molecular formula C₁₀H₁₂N₂S It is a derivative of tetrahydronaphthalene, featuring a carbothiohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the carbothiohydrazide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the product's identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield naphthalene derivatives or carboxylic acids.

  • Reduction: Reduction reactions may produce tetrahydro derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-carbothiohydrazide has several scientific research applications across different fields:

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs.

  • Medicine: The compound may be explored for its therapeutic properties, including its use as a protease inhibitor or in drug discovery.

  • Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The carbothiohydrazide group can form bonds with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Naphthalene-1-carboxylic acid

  • Tetrahydronaphthalene

  • Naphthalene-1-thiosemicarbazide

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Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carbothiohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAIIRVFYYIMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193781
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-08-0
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenecarbothioic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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